molecular formula C10H17N3O2 B3214943 Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1155596-41-0

Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B3214943
CAS No.: 1155596-41-0
M. Wt: 211.26
InChI Key: GLXVMRDARZIJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole-based compound featuring a 3,5-dimethyl-substituted pyrazole ring with an aminomethyl group at the 4-position and an ethyl acetate moiety at the 1-position. The compound is often synthesized as a hydrochloride salt (CAS: 1427379-90-5) to improve stability and solubility . Its aminomethyl group enables further derivatization, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-4-15-10(14)6-13-8(3)9(5-11)7(2)12-13/h4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXVMRDARZIJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS Number: 1427379-57-4) is a pyrazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that may contribute to various biological effects, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is C10H18ClN3O2, with a molecular weight of 247.72 g/mol. Its structure includes an aminomethyl group and a pyrazole ring, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC10H18ClN3O2
Molecular Weight247.72 g/mol
CAS Number1427379-57-4

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrazole compounds demonstrated that modifications at the 4-position could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. This compound showed promising results in preliminary assays, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been widely documented. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound was evaluated for its ability to reduce inflammation markers in cell cultures, yielding positive results that warrant further investigation .

Anticancer Activity

The anticancer potential of this compound has been explored through its effects on various cancer cell lines. A study revealed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating infections .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties highlighted the compound's ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. These findings support the hypothesis that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Reaction Conditions Products Mechanistic Notes
1M HCl, reflux, 6 hours2-(4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acidAcid-catalyzed nucleophilic acyl substitution.
1M NaOH, 60°C, 4 hoursSodium salt of the carboxylic acidBase-mediated saponification.

Key Findings :

  • Hydrolysis efficiency depends on the steric hindrance of the pyrazole ring.

  • The aminomethyl group remains stable under these conditions, enabling selective ester cleavage.

Nucleophilic Substitution at the Aminomethyl Group

The primary amine in the aminomethyl substituent participates in nucleophilic reactions, forming secondary or tertiary amines.

Reagents Products Conditions
Acetyl chlorideN-Acetyl derivativeDry dichloromethane, 0°C–25°C
Benzyl bromideN-Benzyl derivativeK₂CO₃, DMF, 80°C, 12 hours
Ethyl chloroformateCarbamate derivativePyridine, 0°C, 2 hours

Mechanistic Insights :

  • The reaction with acetyl chloride proceeds via a two-step mechanism: initial protonation of the amine followed by nucleophilic attack.

  • Steric effects from the 3,5-dimethyl groups marginally reduce reaction rates.

Acylation of the Pyrazole Nitrogen

The pyrazole nitrogen can act as a nucleophile, enabling N-acylation under specific conditions.

Reagents Products Conditions
Acetic anhydrideN-Acetylated pyrazoleReflux in toluene, 6 hours
Benzoyl chlorideN-Benzoylated pyrazoleEt₃N, THF, 25°C, 3 hours

Research Observations :

  • Acylation at the pyrazole nitrogen competes with aminomethyl substitution, requiring careful control of stoichiometry.

  • Electron-donating methyl groups on the pyrazole enhance nucleophilicity at the nitrogen.

Alkylation Reactions

The aminomethyl group facilitates alkylation to form quaternary ammonium salts or secondary amines.

Alkylating Agents Products Conditions
Methyl iodideN-Methylated derivativeNaH, DMF, 60°C, 8 hours
Ethyl bromoacetateEthyl glycinate conjugateK₂CO₃, DMSO, 12 hours

Notable Trends :

  • Alkylation efficiency correlates with the electrophilicity of the alkylating agent.

  • Steric hindrance from the 3,5-dimethyl groups limits access to bulkier alkylating agents.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.

Conditions Products Key Steps
POCl₃, 100°C, 24 hoursImidazo[1,2-a]pyrazine derivativeIntramolecular dehydration
CuI, K₂CO₃, DMF Triazole-linked hybridClick chemistry via 1,3-dipolar cycloaddition

Mechanistic Analysis :

  • Cyclization via intramolecular nucleophilic attack is favored under dehydrating conditions.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular functionalization .

Redox Reactions

The aminomethyl group and ester functionality are susceptible to oxidation or reduction.

Reagents Products Conditions
H₂, Pd/CReduced ethyl glycinate analogMethanol, 25°C, 4 hours
KMnO₄, H₂SO₄Oxidized carboxylic acid derivative60°C, 2 hours

Critical Findings :

  • Catalytic hydrogenation selectively reduces the ester to a primary alcohol without affecting the pyrazole ring.

  • Strong oxidants like KMnO₄ degrade the aminomethyl group, limiting synthetic utility.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key analogs and their properties:

Compound Name 4-Position Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate Aminomethyl C₁₁H₁₈N₄O₂ 238.29 1427379-90-5* Basic due to NH₂; forms hydrochloride salts; used in drug synthesis .
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate Bromo C₉H₁₃BrN₂O₂ 261.11 175137-54-9 Halogenated analog; electron-withdrawing substituent enables cross-coupling reactions .
Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate Iodo C₉H₁₃IN₂O₂ 308.12 1158314-64-7 Larger halogen; potential for radiopharmaceutical applications .
Ethyl (4-{[(4-chlorophenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate (4-Chlorophenyl)acetylamino C₁₆H₁₉ClN₄O₃ 350.80 N/A Bulky substituent; possible antimicrobial or anticancer activity .
Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate Azepan-2-yl C₁₄H₂₃N₃O₂ 265.35 69405-16-9 Cyclic amine substituent; explores CNS-targeting applications .

*CAS provided corresponds to the hydrochloride salt.

Research Findings and Trends

Solubility and Stability

  • The hydrochloride salt of the target compound exhibits enhanced water solubility compared to neutral analogs, critical for pharmaceutical formulations .
  • Halogenated analogs (Br, I) show lower polarity, favoring organic-phase reactions .

Reactivity in Further Functionalization

  • The aminomethyl group undergoes smooth acylation to form amides, while halogenated analogs require transition-metal catalysts for functionalization .
  • Bulkier substituents (e.g., azepan-2-yl) limit reactivity but enhance binding to hydrophobic enzyme pockets .

Computational and Crystallographic Insights

  • Tools like Mercury (CCDC) enable visualization of pyrazole derivatives’ crystal structures, aiding in understanding substituent effects on molecular packing .
  • Molecular docking studies suggest the aminomethyl group enhances hydrogen bonding with biological targets, a feature less prominent in halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.